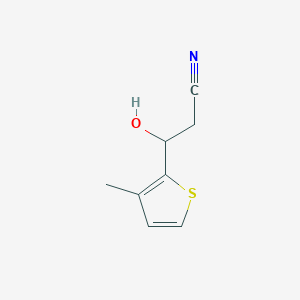

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is an organic compound with the molecular formula C8H9NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxy and nitrile functional groups. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to a carbonyl compound, followed by hydrolysis to form the hydroxynitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(3-methylthiophen-2-yl)propanenitrile.

Reduction: Formation of 3-amino-3-(3-methylthiophen-2-yl)propanenitrile.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The thiophene ring can interact with various molecular targets, potentially affecting biological pathways related to inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-3-(2-thienyl)propanenitrile

- 3-Hydroxy-3-(4-methylthiophen-2-yl)propanenitrile

- 3-Hydroxy-3-(5-methylthiophen-2-yl)propanenitrile

Uniqueness

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .

Biological Activity

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a thiophene ring, which are known to influence its biological activity. Its chemical formula is C8H9NOS, and it features a nitrile functional group that can participate in various chemical reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown significant anti-proliferative activity against liver cancer cell lines (HepG2 and HepG2-R). The mechanism involves the inhibition of key signaling pathways such as EGFR and MRP2, leading to reduced cell viability and arrest in the cell cycle .

Table 1: In Vitro Anti-Proliferative Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 14a | 2.40 ± 0.44 | HepG2 |

| Compound 14b | 8.10 ± 0.92 | HepG2-R |

| Erlotinib (control) | 25.00 ± 0.47 | HepG2 |

This table illustrates that compounds structurally related to this compound exhibit promising anti-cancer effects, suggesting that modifications to its structure could enhance efficacy.

Case Studies

- Anticancer Activity in Liver Cancer : A study investigated the effects of various thiophene derivatives on HepG2 cells, revealing that compounds with similar scaffolds significantly reduced cell viability through apoptosis induction and cell cycle arrest . These findings imply that this compound may have comparable effects.

- Inflammatory Response Modulation : Another research focused on the anti-inflammatory properties of thiophene-containing compounds demonstrated their effectiveness in reducing markers of inflammation in vitro . Although direct studies on our compound are lacking, these results support further investigation into its potential therapeutic applications.

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

3-hydroxy-3-(3-methylthiophen-2-yl)propanenitrile |

InChI |

InChI=1S/C8H9NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2H2,1H3 |

InChI Key |

HDPLIPIGZRFENH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(CC#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.